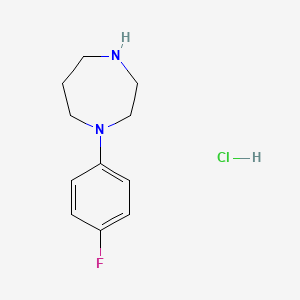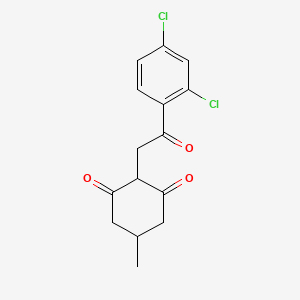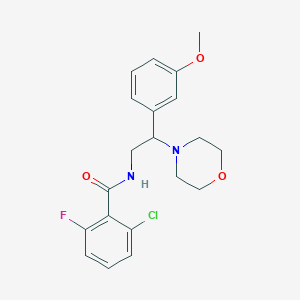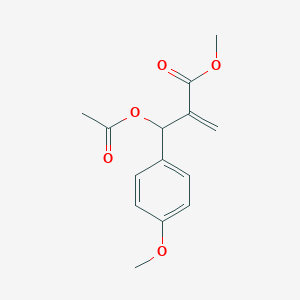
1H-1,4-二氮杂卓, 1-(4-氟苯基)六氢-, 盐酸盐 (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)homopiperazine hydrochloride is a chemical compound with the molecular formula C11H17Cl2FN2 It is a derivative of piperazine, a heterocyclic organic compound that has a wide range of applications in pharmaceuticals and other industries
科学研究应用
1-(4-Fluorophenyl)homopiperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and pharmaceuticals.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industry: It is used in the production of various chemical products and materials.
作用机制
Target of Action
It is known that 1h-1,4-diazepine derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, psychotropic, anticonvulsant, antihistaminic, antiproliferative, anti-inflammatory, fungicidal, and herbicidal effects .
Mode of Action
It is known that 1h-1,4-diazepine derivatives can interact with various targets, leading to a range of biological effects .
Biochemical Pathways
It is known that 1h-1,4-diazepine derivatives can influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that 1h-1,4-diazepine derivatives can have a range of effects, including antimicrobial, antifungal, and significant anthelmintic activity .
生化分析
Biochemical Properties
1-(4-Fluorophenyl)homopiperazine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and anthelmintic activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolism of other compounds. Additionally, 1-(4-Fluorophenyl)homopiperazine hydrochloride has been found to bind to specific receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways .
Cellular Effects
The effects of 1-(4-Fluorophenyl)homopiperazine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, leading to anti-inflammatory effects. Moreover, 1-(4-Fluorophenyl)homopiperazine hydrochloride can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within cells .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Fluorophenyl)homopiperazine hydrochloride involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity . For example, it can inhibit the activity of certain enzymes involved in neurotransmitter degradation, resulting in increased levels of neurotransmitters in the synaptic cleft. Additionally, 1-(4-Fluorophenyl)homopiperazine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Fluorophenyl)homopiperazine hydrochloride can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to 1-(4-Fluorophenyl)homopiperazine hydrochloride has been associated with changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(4-Fluorophenyl)homopiperazine hydrochloride vary with different dosages in animal models . At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
1-(4-Fluorophenyl)homopiperazine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that play crucial roles in its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions lead to the formation of more water-soluble metabolites that can be excreted from the body. Additionally, 1-(4-Fluorophenyl)homopiperazine hydrochloride can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1-(4-Fluorophenyl)homopiperazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, such as those involving ATP-binding cassette (ABC) transporters. Once inside the cells, 1-(4-Fluorophenyl)homopiperazine hydrochloride can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(4-Fluorophenyl)homopiperazine hydrochloride plays a critical role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 1-(4-Fluorophenyl)homopiperazine hydrochloride can also affect its interactions with other biomolecules, such as enzymes and receptors, thereby modulating its biochemical and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)homopiperazine hydrochloride typically involves the reaction of 4-fluoroaniline with homopiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 1-(4-Fluorophenyl)homopiperazine hydrochloride involves large-scale synthesis using advanced chemical reactors and equipment. The process is carefully monitored to ensure consistent quality and efficiency. The compound is then purified using various techniques, such as crystallization and chromatography, to obtain the final product in its pure form .
化学反应分析
Types of Reactions
1-(4-Fluorophenyl)homopiperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of 1-(4-Fluorophenyl)homopiperazine hydrochloride include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of 1-(4-Fluorophenyl)homopiperazine hydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .
相似化合物的比较
1-(4-Fluorophenyl)homopiperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: Similar in structure but with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)piperazine: Similar in structure but with a methyl group instead of fluorine.
1-(4-Bromophenyl)piperazine: Similar in structure but with a bromine atom instead of fluorine.
属性
IUPAC Name |
1-(4-fluorophenyl)-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14;/h2-5,13H,1,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORHFXIYINUALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide](/img/structure/B2524786.png)
![N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2524787.png)

![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)
![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)
![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)
![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![N'-[(4-chlorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2524800.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)



![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)
